Molecular weight and formula of [2-(4-Chlorophenoxy)pyridin-3-yl]methanol
Molecular weight and formula of [2-(4-Chlorophenoxy)pyridin-3-yl]methanol
This guide provides a comprehensive technical analysis of [2-(4-Chlorophenoxy)pyridin-3-yl]methanol , a critical heterocyclic building block used in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs).
Synthesis, Physiochemical Properties, and Application in Medicinal Chemistry
Chemical Identity & Physiochemical Profile[1][2][3][4][5]
[2-(4-Chlorophenoxy)pyridin-3-yl]methanol (CAS 338413-59-5) is a substituted pyridine derivative characterized by a 2-phenoxy ether linkage and a 3-hydroxymethyl group. This bifunctional scaffold serves as a versatile intermediate; the alcohol moiety allows for oxidation, halogenation, or esterification, while the phenoxy-pyridine core provides a privileged pharmacophore often seen in kinase inhibitors and strobilurin-class fungicides.
Table 1: Physiochemical Constants[3]
| Parameter | Value |
| Chemical Name | [2-(4-Chlorophenoxy)pyridin-3-yl]methanol |
| CAS Registry Number | 338413-59-5 |
| Molecular Formula | C₁₂H₁₀ClNO₂ |
| Molecular Weight | 235.67 g/mol |
| Exact Mass | 235.0400 g/mol |
| MDL Number | MFCD00794855 |
| Appearance | White to off-white crystalline solid (typical) |
| Predicted LogP | 2.8 – 3.2 (Lipophilic) |
| H-Bond Donors/Acceptors | 1 Donor / 4 Acceptors |
| SMILES | OCc1c(Oc2ccc(Cl)cc2)nccc1 |
Synthetic Pathways & Process Chemistry[6]
The synthesis of [2-(4-Chlorophenoxy)pyridin-3-yl]methanol typically follows a convergent route involving Nucleophilic Aromatic Substitution (SNAr) followed by selective reduction. This approach minimizes side reactions and allows for the introduction of the sensitive alcohol group at a later stage.
Mechanism of Action: SNAr Coupling
The 2-position of the pyridine ring is activated for nucleophilic attack due to the electron-withdrawing nature of the nitrogen atom. However, the presence of a carboxylic acid or ester at the 3-position (in the precursor) further activates the ring, facilitating the displacement of a leaving group (typically chlorine) by the 4-chlorophenol nucleophile.
Experimental Protocol (Two-Step Synthesis)
Step 1: SNAr Coupling
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Reagents: 2-Chloronicotinic acid (1.0 eq), 4-Chlorophenol (1.1 eq), K₂CO₃ (2.5 eq).
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Solvent: DMF or DMSO (Anhydrous).
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Conditions: Heat to 100–110°C for 4–6 hours under N₂ atmosphere.
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Workup: Quench with water, acidify to pH 3–4 to precipitate the intermediate 2-(4-chlorophenoxy)nicotinic acid . Filter and dry.[1][2]
Step 2: Chemoselective Reduction
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Reagents: 2-(4-chlorophenoxy)nicotinic acid (Intermediate), Borane-THF complex (BH₃·THF) or LiAlH₄.[2]
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Solvent: THF (Anhydrous).[3]
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Conditions: 0°C to Room Temperature (RT).
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Protocol:
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Dissolve the acid intermediate in dry THF under inert atmosphere.
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Add BH₃·THF dropwise at 0°C to prevent runaway exotherm.
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Stir at RT for 12 hours.
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Quench: Carefully add MeOH followed by saturated NH₄Cl solution.
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Extraction: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
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Synthetic Workflow Diagram
Figure 1: Two-step synthetic route from 2-chloronicotinic acid via SNAr coupling and borane reduction.
Analytical Characterization & Quality Control
To ensure the integrity of the synthesized compound for biological screening, a multi-modal analytical approach is required.
NMR Spectroscopy Profile (Predicted)
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¹H NMR (400 MHz, DMSO-d₆):
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δ 8.15 (dd, 1H): Pyridine H-6 (Deshielded by N).
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δ 7.90 (dd, 1H): Pyridine H-4.
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δ 7.45 (d, 2H): Phenoxy aromatic protons (ortho to Cl).
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δ 7.15 (d, 2H): Phenoxy aromatic protons (meta to Cl).
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δ 7.10 (m, 1H): Pyridine H-5.
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δ 5.30 (t, 1H): OH (Exchangeable).
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δ 4.55 (d, 2H): CH₂-OH (Benzylic-like position).
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Mass Spectrometry (LC-MS)
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Ionization: ESI+ (Electrospray Ionization).
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Observed Mass:
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[M+H]⁺: 236.05 (³⁵Cl isotope).
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[M+H+2]⁺: 238.05 (³⁷Cl isotope).
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Pattern: Distinct 3:1 ratio characteristic of mono-chlorinated compounds.
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Quality Control Workflow
Figure 2: Analytical workflow for purity assessment and batch release.
Applications in Drug & Agrochemical Discovery
The [2-(4-Chlorophenoxy)pyridin-3-yl]methanol scaffold is a "privileged structure" in medicinal chemistry, serving as a core fragment for various bioactive molecules.
Pharmacophore Features[1][2][3][5][7]
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Ether Linkage: Provides rotational freedom, allowing the chlorophenyl ring to adopt optimal binding conformations within hydrophobic pockets (e.g., ATP binding sites of kinases).
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Pyridine Nitrogen: Acts as a hydrogen bond acceptor, crucial for interaction with hinge regions in kinase enzymes.
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Hydroxymethyl Group: A versatile "handle." It can be:
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Oxidized to an aldehyde/acid for amide coupling.
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Converted to a halide (Cl/Br) for alkylation reactions.
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Used directly as a H-bond donor/acceptor.
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Structural Analogs and Utility
This molecule is structurally related to the strobilurin class of fungicides (e.g., Picoxystrobin derivatives) and nicotinamide -based herbicides (e.g., Diflufenican). In pharmaceutical research, 2-phenoxypyridines are explored as inhibitors of:
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p38 MAP Kinase: Anti-inflammatory targets.
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Nav1.7 Channels: Pain management targets.
Safety & Handling (MSDS Summary)
While specific toxicological data for this intermediate may be limited, handling should follow protocols for halogenated pyridines.
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Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335). Potential for skin sensitization.
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PPE: Nitrile gloves, safety goggles, and lab coat. Use a fume hood to avoid inhalation of dust or vapors.
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Storage: Store in a cool, dry place (2–8°C recommended) under inert gas (Argon/Nitrogen) to prevent oxidation of the alcohol group.
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Incompatibility: Strong oxidizing agents (e.g., KMnO₄, CrO₃) and acid chlorides.
References
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PubChem. (n.d.). Compound Summary for 2-Phenoxypyridine Derivatives. National Library of Medicine. Retrieved October 26, 2023, from [Link]
